N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H9N5O2S3 and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Synthesis and Molecular Modeling : A study by Abu-Melha (2021) detailed the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their anticancer screening. These compounds, including imidazothiadiazole analogs, showed significant cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Abu-Melha, 2021).
Evaluation as Anticancer Agents : Another research focused on 5-methyl-4-phenyl thiazole derivatives, closely related to your compound of interest, revealed that certain synthesized compounds exhibited selective cytotoxicity towards human lung adenocarcinoma cells without significant toxicity towards noncancerous cells. This suggests the potential of thiadiazole derivatives in targeted cancer therapy (Evren et al., 2019).
Antimicrobial Applications
- Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds demonstrating significant antimicrobial activity against various microbial species. Their study underscores the potential of oxadiazole and thiadiazole derivatives in developing new antimicrobial agents with reduced cytotoxicity (Gul et al., 2017).
Synthesis and Structural Analysis
- Novel Derivative Synthesis : Research by Ying-jun (2012) on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provides insights into the synthesis process and structural analysis through NMR techniques. Although not directly linked to the specified compound, this study showcases the diversity of structures and potential applications of thiadiazole and oxadiazole derivatives in various scientific fields (Ying-jun, 2012).
Future Directions
The future directions in the research of thiadiazole compounds involve the design and synthesis of more potent and highly selective molecules to improve current anticancer therapy with lower or no toxicity to normal cells . The sulfur atom of 1,3,4-thiadiazole imparts improved mesoionic nature and liposolubility, which give this class of compounds good tissue permeability .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S3/c1-6-13-15-10(21-6)12-8(17)5-20-11-16-14-9(18-11)7-3-2-4-19-7/h2-4H,5H2,1H3,(H,12,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLJALQWQQHAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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